

A Comprehensive Technical Guide to the Physical Properties of 3-Phenyl-1-indanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenyl-1-indanone**

Cat. No.: **B102786**

[Get Quote](#)

This technical guide provides an in-depth overview of the key physical properties of **3-Phenyl-1-indanone**, a compound of interest in organic synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its melting and boiling points, alongside detailed experimental protocols for their determination.

Physical Properties of 3-Phenyl-1-indanone

3-Phenyl-1-indanone is a yellow crystalline solid with the chemical formula $C_{15}H_{12}O$.^[1] It is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals.^[1] Understanding its physical properties is crucial for its handling, characterization, and application in various chemical processes.

The melting and boiling points of **3-Phenyl-1-indanone** have been reported in various chemical literature and databases. A summary of these values is presented in the table below for easy reference and comparison.

Physical Property	Value	Conditions
Melting Point	75-78 °C	(lit.) [1] [2] [3] [4] [5]
Boiling Point	331 °C	at 760 mmHg [1]
180 °C	at 2 Torr [6]	
148 °C	at 0.7 mmHg (lit.) [2] [3] [4] [5]	

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the melting and boiling points of a solid organic compound like **3-Phenyl-1-indanone**. These are generalized protocols that are widely accepted and utilized in chemical laboratories.

The melting point of a pure crystalline solid is a characteristic physical property that can be used for identification and as a criterion for purity.[\[7\]](#)[\[8\]](#) Impurities typically lower and broaden the melting point range.[\[8\]](#)[\[9\]](#)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[\[8\]](#) For a pure crystalline compound, this transition occurs over a narrow temperature range.[\[8\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)
- Capillary tubes (sealed at one end)[\[7\]](#)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

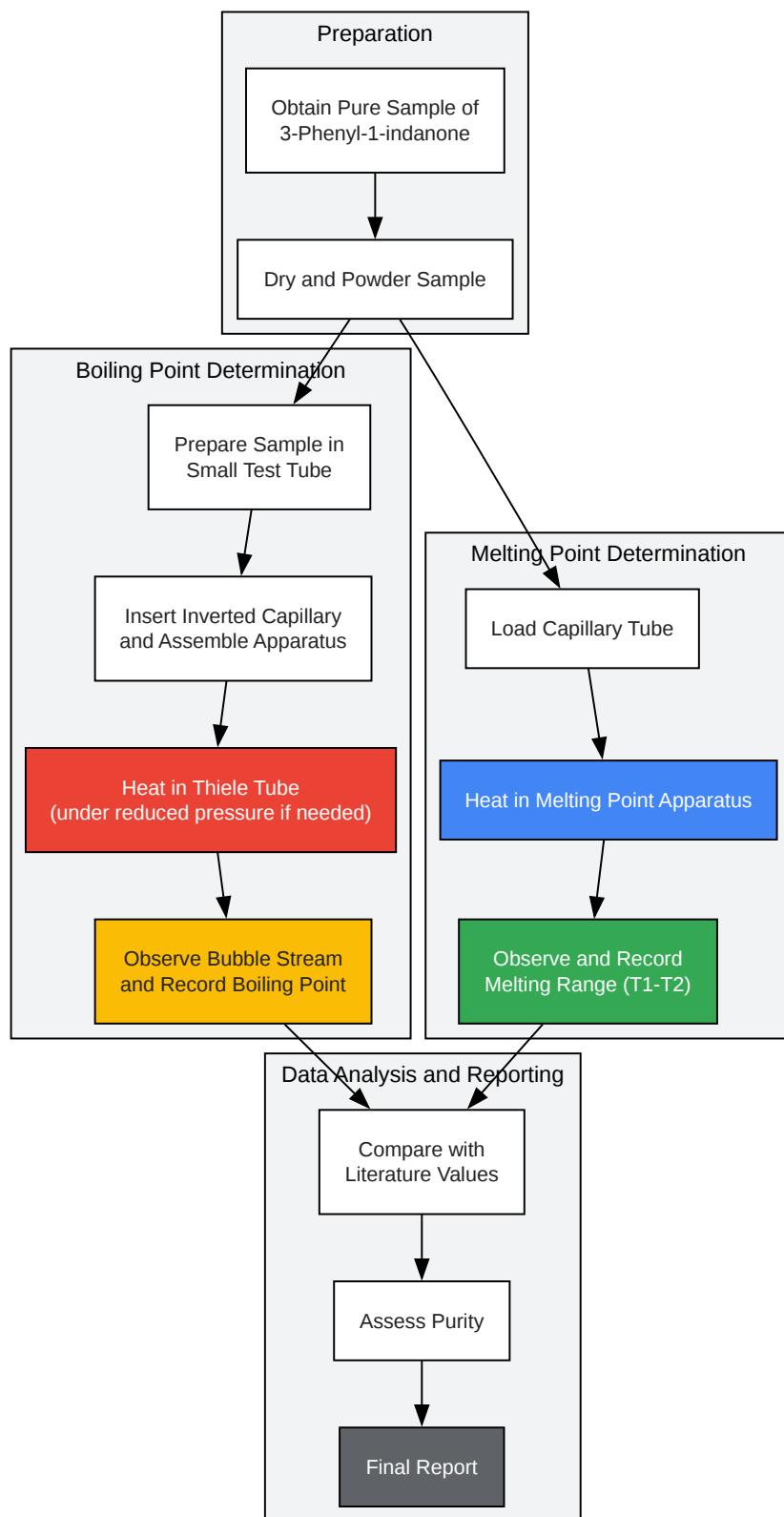
- Sample Preparation: Ensure the **3-Phenyl-1-indanone** sample is completely dry and in a fine powdered form.[10] If necessary, grind the crystalline solid using a mortar and pestle.[10]
- Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube.[7] Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[9][11]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8] Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the sample.
- Heating and Observation:
 - If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary value.[12]
 - For an accurate determination, start heating at a slow and controlled rate, approximately 1-2 °C per minute, when the temperature is about 10-15 °C below the expected melting point.[11][12]
- Recording the Melting Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary. The Thiele tube method is a common and effective technique for this purpose on a micro-scale.[13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] By reducing the pressure, the boiling point is lowered.

Apparatus:

- Thiele tube[13]
- Small test tube (or fusion tube)


- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or hot plate)
- Vacuum source

Procedure:

- Sample Preparation: Place a small amount (a few drops) of liquid **3-Phenyl-1-indanone** (if melted) or a solution in a high-boiling solvent into a small test tube.[14]
- Capillary Inversion: Place a capillary tube with its open end downwards into the test tube containing the sample.[13]
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire.[13] The bottom of the test tube should be level with the thermometer bulb.
- Heating in Thiele Tube: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[15]
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13]
 - Continue heating until a continuous and rapid stream of bubbles is observed.
 - Remove the heat source and allow the apparatus to cool slowly.
- Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the vapor pressure of the sample equals the pressure inside the capillary tube (which is the applied pressure).

Workflow and Process Visualization

The logical flow for the determination of the physical properties of a chemical compound like **3-Phenyl-1-indanone** can be visualized. The following diagram, created using the DOT language, outlines the key steps from sample acquisition to final data reporting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 3-苯基-1-茚酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-PHENYL-1-INDANONE | 16618-72-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 3-PHENYL-1-INDANONE One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. echemi.com [echemi.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. alnoor.edu.iq [alnoor.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. chymist.com [chymist.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3-Phenyl-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102786#physical-properties-of-3-phenyl-1-indanone-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com